N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with an acetamide moiety. The acetamide group contributes hydrogen-bonding capacity, which may influence target binding in biological systems.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5(16)13-10-15-14-9(17-10)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOFTQODZTMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide precursors. For example, 5-amino-1,3,4-thiadiazole-2-thiol serves as a key intermediate, which reacts with 2,4-dichlorophenylacetic acid derivatives under amidation conditions.
General Procedure :
- Thiosemicarbazide Formation : 2,4-Dichlorophenylacetic acid is treated with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form a thiosemicarbazide intermediate.
- Cyclization : The intermediate undergoes cyclization in acidic or basic media (e.g., H₂SO₄ or NaOH) to yield the 1,3,4-thiadiazole ring.
Reaction Equation :
$$
\text{2,4-Dichlorophenylacetic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3} \text{5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine}
$$
Amidation of 5-Amino-1,3,4-Thiadiazole Intermediates
The acetamide group is introduced via amidation using acetyl chloride or acetic anhydride. This step often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to enhance reaction efficiency.
Optimized Protocol :
- Reagents : 5-Amino-1,3,4-thiadiazole derivative (1 equiv), acetyl chloride (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Conditions : Stirred in acetonitrile at room temperature for 24 hours.
- Workup : The product is purified via column chromatography (ethyl acetate/petroleum ether).
Yield : 65–78% (varies with substituents and reaction scale).
Critical Reaction Parameters
Solvent Selection
Temperature and Time
Catalysts and Additives
- EDC/HOBt : Critical for activating carboxylic acids during amidation.
- POCl₃ : Facilitates thiosemicarbazide formation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water).
- Melting Point : 224–226°C (decomposition observed above 230°C).
Comparative Analysis of Methodologies
Conventional vs. Coupling Agent-Assisted Amidation
| Parameter | Conventional Amidation | EDC/HOBt-Mediated Amidation |
|---|---|---|
| Yield | 45–55% | 65–78% |
| Reaction Time | 48 hours | 24 hours |
| Byproducts | Significant | Minimal |
| Reference |
Solvent Impact on Cyclization
| Solvent | Reaction Efficiency | Product Purity |
|---|---|---|
| Ethanol | Moderate (60%) | High (>90%) |
| Acetonitrile | High (75%) | Moderate (85%) |
| DCM | Low (30%) | Low (70%) |
Challenges and Optimization Strategies
Common Pitfalls
Scalability Considerations
- Kilogram-Scale Synthesis : Requires dropwise addition of acetyl chloride to prevent exothermic side reactions.
- Cost-Efficiency : Replacing EDC with cheaper alternatives (e.g., DCC) reduces expenses but lowers yield by 10–15%.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares substituents, yields, melting points, and key structural features of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide with related derivatives:
Key Observations :
- Thermal Stability: Compounds with rigid substituents (e.g., 2,4-dichlorophenylamino in ) exhibit higher melting points, suggesting stronger intermolecular interactions.
- Synthetic Accessibility : Derivatives with benzylthio or alkylthio groups (e.g., 5j ) achieve higher yields (>80%), possibly due to favorable reaction kinetics.
Anticancer Activity
- Oxadiazole Analogs () : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives showed selective cytotoxicity against liver cancer (Hep-G2) with IC50 = 2.46 µg/mL. The dichlorophenyl group here likely enhances DNA intercalation or enzyme inhibition .
- Thiadiazole Derivatives (): Compound 4y demonstrated potent activity against MCF-7 (IC50 = 0.084 mmol/L) and A549 (IC50 = 0.034 mmol/L) cells, attributed to the p-tolylamino-thioacetamide substituent’s ability to disrupt cellular pathways .
- Implications for Target Compound : The dichlorophenyl-acetamide combination in the target compound may synergize for similar or enhanced activity, though substitution of oxadiazole with thiadiazole could alter target specificity.
Anticonvulsant and Neuroactive Potential
- Benzothiazole-Thiadiazole Hybrids (): Derivatives like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluorobenzothiazol-2-yl)amino]acetamide showed 100% effectiveness in the MES model, highlighting the role of nitro and fluoro groups in enhancing blood-brain barrier penetration .
- Target Compound : The 2,4-dichlorophenyl group may offer comparable neuroactivity but requires empirical validation.
Metabolic and Enzymatic Interactions
- Acetazolamide () : As a carbonic anhydrase inhibitor, its sulfamoyl group is critical for binding. In contrast, the target compound’s acetamide group may favor interactions with kinases or proteases .
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on various studies and findings.
Chemical Structure and Properties
This compound belongs to the class of 1,3,4-thiadiazole derivatives. The compound's molecular formula is with a molecular weight of approximately 364.25 g/mol. Its structure includes a thiadiazole ring that contributes to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃Cl₂N₃OS |
| Molecular Weight | 364.25 g/mol |
| LogP | 4.9536 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, in vitro studies have shown that compounds similar to this compound induce apoptosis in cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma) by activating caspases 3, 8, and 9 . The compound's mechanism involves the disruption of cellular signaling pathways that regulate cell survival and proliferation.
Antifungal Activity
The antifungal potential of thiadiazole derivatives has been extensively studied. Specifically, this compound has shown effective inhibition against various fungal strains. One study reported that a closely related compound demonstrated significant antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 5 µg/mL . The proposed mechanism involves inhibition of ergosterol biosynthesis by targeting the fungal enzyme 14-α-sterol demethylase.
Insecticidal Properties
Thiadiazole derivatives are recognized for their insecticidal activities as well. They act as insect growth regulators by interfering with chitin synthesis in target pests. This mechanism leads to developmental disruptions in insects and has been utilized in agricultural applications . The selectivity and low toxicity to mammals make these compounds attractive for pest control.
Study on Anticancer Effects
In a notable study published in 2013, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer activities. The results indicated that specific compounds enhanced the activation of caspases in MCF7 cells significantly more than doxorubicin, a standard chemotherapy agent . This suggests that this compound may offer a novel approach to cancer treatment.
Antifungal Mechanism Investigation
Another research effort focused on the antifungal properties of thiadiazole derivatives. The study involved ergosterol quantification assays which confirmed that active compounds inhibited ergosterol biosynthesis effectively . Docking studies further elucidated the interaction between these compounds and the target enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
